molecular formula C10H8ClNO4 B2354270 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid CAS No. 99074-37-0

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No. B2354270
CAS RN: 99074-37-0
M. Wt: 241.63
InChI Key: SRDGDNUEKOXTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid” is a type of benzo[b][1,4]oxazin-2-one . These compounds are an important class of heterocycles due to their ubiquity in natural products and pharmaceuticals . They display diverse bioactivities such as anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-2-one derivatives has been achieved through various methods. One efficient and mild one-pot convergent synthesis protocol involves the Mitsunobu reaction and sequential cyclization . Another method involves a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound showed multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

Benzo[b][1,4]oxazin-2-ones can undergo various chemical reactions. For instance, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The FT-IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity

Compounds including 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid have been studied for their antimicrobial properties. A study synthesized various pyrazoline derivatives bearing 1,4-benzoxazinone and evaluated their antimicrobial effectiveness. These compounds were found to have notable antimicrobial activity, indicating potential applications in fighting bacterial infections (Raviteja, Lingaiah, & Rajeeva, 2017).

Synthesis and Antibacterial Evaluation

Another study focused on the synthesis of analogues like {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity against various bacterial strains. These compounds showed good activity against certain bacterial strains, further demonstrating their potential in antibacterial applications (Kadian, Maste, & Bhat, 2012).

Safety And Hazards

The safety and hazards associated with these compounds can vary. For instance, some compounds in this class are classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future directions in the research of benzo[b][1,4]oxazin-2-ones could involve the development of more efficient synthesis methods, exploration of their biological activities, and their application in the synthesis of key intermediates of drug candidates . Further studies could also focus on the development of simple protocols for the construction of aryl halides .

properties

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGDNUEKOXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

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